![molecular formula C17H17NO4 B1209567 2,3,9,10-Tetrahydroxyberbine](/img/structure/B1209567.png)
2,3,9,10-Tetrahydroxyberbine
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Overview
Description
2,3,9,10-tetrahydroxyberbine is a berberine alkaloid that is berbine substituted by hydroxy groups at positions 2, 3, 9 and 10. It has a role as a metabolite. It is a berberine alkaloid, a polyphenol and an organic heterotetracyclic compound. It derives from a berbine.
Scientific Research Applications
Mitochondrial Function Impact : Tetracyclines, including derivatives like doxycycline, are used in gene expression control via the Tet-on/Tet-off systems. These antibiotics have been shown to induce mitonuclear protein imbalance due to their effects on mitochondrial translation. This discovery highlights the need for caution in biomedical research, as these effects could be confounding factors in experiments involving mitochondrial dynamics and function (Moullan et al., 2015).
Reactivity with Alkyllithium : Research on 3',4'- or 4',5'-dialkoxy-substituted 1-(2'-Bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines, including 2,3,9,10-tetrahydroxyberbine derivatives, has shown that treatment with alkyllithium leads to a range of addition products. This study contributes to understanding the chemical reactivity and potential applications in organic synthesis and drug development (Orito et al., 2000).
Antibacterial Activity : The synthesis of related compounds, like 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives, has been explored for their antibacterial properties. These compounds demonstrate varying degrees of effectiveness against pathogenic bacteria, indicating the potential of 2,3,9,10-tetrahydroxyberbine and its analogs in developing new antibacterial agents (Nurbayti et al., 2022).
Effects on Metabolism and Cell Proliferation : Doxycycline, a tetracycline antibiotic, at concentrations used in inducible expression systems, has been found to shift metabolism towards a more glycolytic phenotype in human cell lines. This finding underscores the potential effects of tetracyclines on cellular metabolism, which could have implications for research involving cellular energetics and proliferation (Ahler et al., 2013).
Impact on Dopamine Receptors : Tetrahydroberberrubine (TU), a related compound to 2,3,9,10-tetrahydroxyberbine, has been studied for its effects on dopamine D1/D2 receptors. The enantiomer l-TU is an antagonist of both receptors, whereas d-TU shows no affinity. This research is significant for understanding the pharmacological properties of such compounds and their potential applications in treating neurological disorders (Ge et al., 2019).
Biosynthesis in Plants : The enzyme S-Adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase is involved in the biosynthesis of alkaloids like tetrahydroxyberbine in plants. Understanding this enzyme's role in alkaloid biosynthesis could inform the development of bioengineered plants or novel biosynthetic pathways for these compounds (Liscombe & Facchini, 2007).
properties
Product Name |
2,3,9,10-Tetrahydroxyberbine |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol |
InChI |
InChI=1S/C17H17NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,6-7,13,19-22H,3-5,8H2 |
InChI Key |
TVKAUFJQMRSZFH-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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